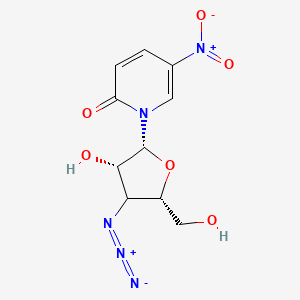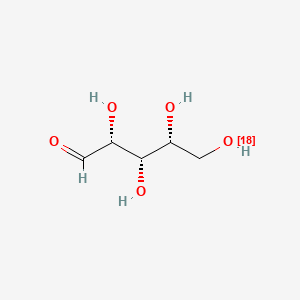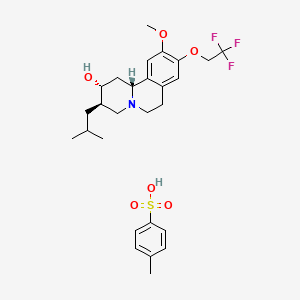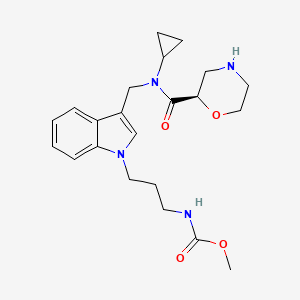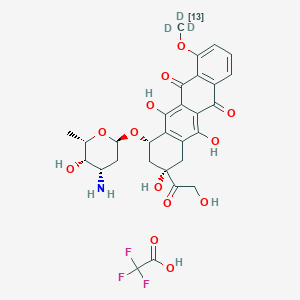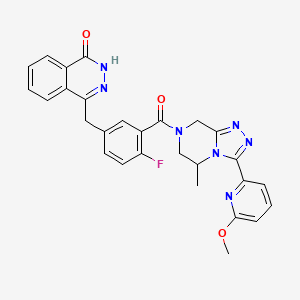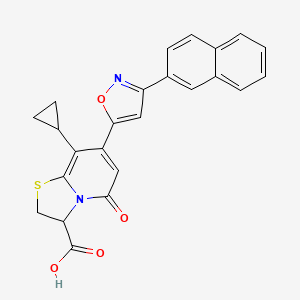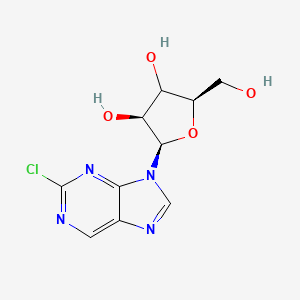
2-Chloro-9-(beta-D-ribofuranosyl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-9-(beta-D-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-9-(beta-D-ribofuranosyl)purine typically involves the reaction of 2-chloropurine with beta-D-ribofuranose under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the glycosidic bond. The reaction conditions may include the use of solvents such as acetonitrile and a reaction time of several hours at room temperature .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions: 2-Chloro-9-(beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used
Major Products Formed:
Substitution Reactions: Products include various substituted purine nucleosides.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the purine nucleoside
科学研究应用
2-Chloro-9-(beta-D-ribofuranosyl)purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and research chemicals
作用机制
The mechanism of action of 2-Chloro-9-(beta-D-ribofuranosyl)purine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death .
相似化合物的比较
- 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)adenine
- 2-Chloro-9-(2-deoxy-2,2-difluoro-beta-D-ribofuranosyl)adenine
- 2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine .
Comparison: 2-Chloro-9-(beta-D-ribofuranosyl)purine is unique due to its specific substitution pattern and its ability to inhibit DNA synthesis effectively. Compared to other similar compounds, it has shown broad antitumor activity and is particularly effective against indolent lymphoid malignancies .
属性
分子式 |
C10H11ClN4O4 |
|---|---|
分子量 |
286.67 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6?,7+,9-/m1/s1 |
InChI 键 |
DXGGYSNDZSUEHC-AOXOCZDOSA-N |
手性 SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
规范 SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






